tert-Butyl (methanesulfonyl)methylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

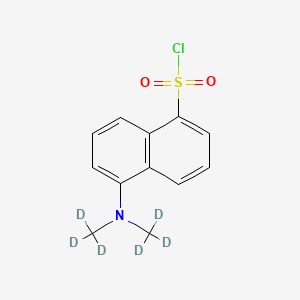

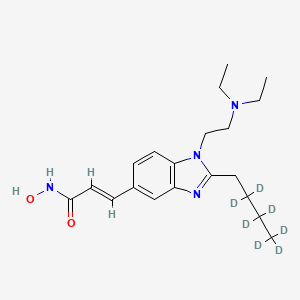

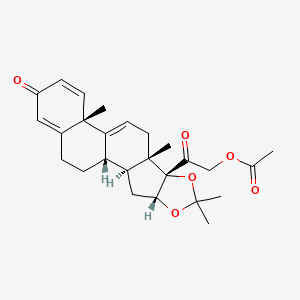

tert-Butyl (methanesulfonyl)methylcarbamate is a chemical compound with the molecular formula C7H15NO4S . It is related to tert-Butyl methylcarbamate, a compound that has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Molecular Structure Analysis

The molecular structure of tert-Butyl (methanesulfonyl)methylcarbamate can be represented by the InChI string InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3, (H,7,8) . This indicates that the molecule consists of a carbamate group attached to a tert-butyl group and a methanesulfonyl group.

Applications De Recherche Scientifique

Synthesis of N-Boc-Protected Anilines

Application Summary: This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. The tert-butyl group serves as a protecting group for the amine functionality during the synthesis process, allowing for selective reactions to occur at other sites of the molecule.

Experimental Procedures: The procedure involves the reaction of anilines with tert-butyl (methanesulfonyl)methylcarbamate in the presence of a palladium catalyst under inert conditions. The product, N-Boc-protected aniline, is then purified using standard organic purification techniques.

Results: The use of tert-butyl (methanesulfonyl)methylcarbamate in this context typically yields high-purity N-Boc-protected anilines, which are crucial intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Synthesis of Tetrasubstituted Pyrroles

Application Summary: Another application is in the synthesis of tetrasubstituted pyrroles, which are compounds with potential pharmacological properties. The tert-butyl group acts as a protecting group, which can be removed after the synthesis to yield the desired pyrrole derivative.

Experimental Procedures: The synthesis involves the condensation of tert-butyl (methanesulfonyl)methylcarbamate with diketones or keto-esters in the presence of a base. The reaction proceeds through an intermediate that cyclizes to form the pyrrole ring.

Results: The method allows for the introduction of various functional groups into the pyrrole ring, providing access to a diverse range of pyrrole derivatives .

Protection of Alcohols and Phenols

Application Summary: tert-Butyl (methanesulfonyl)methylcarbamate is used to protect hydroxyl groups in alcohols and phenols during synthetic procedures. The protected intermediates are stable under a variety of reaction conditions and can be deprotected when needed.

Experimental Procedures: The alcohol or phenol is treated with tert-butyl (methanesulfonyl)methylcarbamate in the presence of a suitable base. The reaction typically occurs at room temperature and yields the protected ether or ester.

Results: The protection strategy is highly efficient and provides excellent yields of the protected intermediates, which are essential for multi-step synthetic routes .

Peptide Synthesis

Application Summary: In peptide synthesis, tert-butyl (methanesulfonyl)methylcarbamate is used to introduce the tert-butyl carbamate (Boc) protecting group to amino acids, which protects the amine functionality during peptide coupling reactions.

Experimental Procedures: Amino acids are reacted with tert-butyl (methanesulfonyl)methylcarbamate under mild conditions to yield the corresponding Boc-protected amino acids. These intermediates are then used in peptide synthesis protocols.

Results: The use of this compound ensures that the amine groups are protected, allowing for the successful synthesis of complex peptides without racemization or unwanted side reactions .

Medicinal Chemistry

Application Summary: tert-Butyl (methanesulfonyl)methylcarbamate is a valuable building block in medicinal chemistry, used to synthesize a wide array of bioactive molecules, including inhibitors, receptor ligands, and enzyme modulators.

Experimental Procedures: The compound is incorporated into larger molecules through various chemical reactions, such as nucleophilic substitutions or additions, where the tert-butyl group serves as a temporary protecting group.

Results: The versatility of tert-butyl (methanesulfonyl)methylcarbamate in medicinal chemistry has led to the discovery and development of numerous therapeutic agents .

Material Science

Application Summary: In material science, tert-butyl (methanesulfonyl)methylcarbamate is used in the modification of polymers and the synthesis of advanced materials with specific properties, such as increased thermal stability or altered surface characteristics.

Experimental Procedures: The compound is grafted onto polymer chains or used as a monomer in polymerization reactions. The tert-butyl group can be removed post-polymerization to reveal functional groups that impart desired properties to the material.

Results: This application has enabled the development of novel materials with tailored properties for use in various industries, including electronics, coatings, and biotechnology .

Propriétés

IUPAC Name |

tert-butyl N-methyl-N-methylsulfonylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-7(2,3)12-6(9)8(4)13(5,10)11/h1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCCMPHACGIDKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726832 |

Source

|

| Record name | tert-Butyl (methanesulfonyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (methanesulfonyl)methylcarbamate | |

CAS RN |

894351-83-8 |

Source

|

| Record name | tert-Butyl (methanesulfonyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2:2,3]pyrazolo[1,5-a]pyrimidine (9CI)](/img/no-structure.png)

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)